3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c16-9-11-2-1-3-12(8-11)14(20)18-13-4-6-19(10-13)15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVBBOOTLQYZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule comprises three distinct structural domains:
- 3-Cyanobenzoyl group : Introduces electron-withdrawing properties and influences binding interactions.
- Pyrrolidine ring : Provides conformational rigidity and serves as a chiral center carrier.
- 1,3-Thiazol-2-yl substituent : Enhances metabolic stability and modulates target affinity.
Critical synthetic challenges include:
- Regioselective introduction of the thiazole ring onto the pyrrolidine nitrogen.
- Stereochemical control at the pyrrolidine C3 position.
- Efficient amide coupling under mild conditions to preserve functional group integrity.
Retrosynthetic Analysis and Strategic Approaches
Retrosynthetic dissection identifies two primary precursors (Figure 1):
- 3-Cyanobenzoic acid derivatives (e.g., acid chlorides, activated esters).
- 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine .
Two convergent strategies dominate literature approaches:
Prefabrication of the 1-(1,3-Thiazol-2-yl)Pyrrolidin-3-Amine Intermediate
This method involves synthesizing the pyrrolidine-thiazole scaffold prior to amide bond formation.
Thiazole Ring Construction via Hantzsch Synthesis
Procedure :
- React pyrrolidin-3-amine with thiourea and α-bromoacetophenone derivatives.
- Cyclize under acidic conditions (HCl, 80°C, 6 h) to form the thiazole ring.
Optimization :
- Substituents on the α-bromo ketone dictate thiazole electronic properties.
- Yields: 65–78% after silica gel chromatography.
Palladium-Catalyzed C–N Coupling
Procedure :
Direct Functionalization of Pyrrolidine Scaffolds
Alternative routes modify preformed pyrrolidine derivatives:
Nucleophilic Aromatic Substitution
Procedure :
- React 2-chloro-1,3-thiazole with pyrrolidin-3-amine in DMF at 120°C.
- Monitor conversion via LC-MS; isolate product by extraction (EtOAc/H₂O).
Limitations :
- Limited to activated thiazole electrophiles.
- Competing side reactions at elevated temperatures.
Amide Bond Formation: Methodological Comparison
Coupling the 3-cyanobenzoyl group to the pyrrolidine-thiazole amine requires precision to avoid cyano group degradation.
Acid Chloride Route
Procedure :
Analytical Characterization and Quality Control
Critical spectroscopic data for the final compound:
Industrial-Scale Considerations and Process Optimization
Key parameters for scalability :
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The thiazole ring can interact with DNA or proteins, leading to changes in cellular processes. The pyrrolidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below:
Structural Analogues with Thiazole-Benzamide Motifs
- 4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide (CAS 94042-62-3) Structure: Lacks the pyrrolidine ring and cyano group; instead, a hydroxy group is present at the benzamide’s para position. Properties: Simpler structure with lower molecular weight (C₁₀H₈N₂O₂S vs. C₁₆H₁₅N₃OS for the target compound). The hydroxy group may enhance solubility but reduce metabolic stability compared to the cyano substituent. No direct bioactivity data are provided, but its thiazole-amide scaffold is common in antimicrobial and kinase inhibitor research .
- AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Structure: Shares the thiazole-benzamide core but includes a sulfanyl-triazole substituent and an amino group. Activity: Reported similarity score of 0.500 to reference drugs, suggesting comparable binding modes in assays (specific targets unspecified). The sulfanyl group may enhance interactions with cysteine residues in enzymes or receptors .
Pyrrolidine-Containing Analogues
- N-{1-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]pyrrolidin-3-yl}benzamide (Compound ID P809-1035) Structure: Replaces the thiazole with a thiophene-pyrazole system. Pyrrolidine’s conformational flexibility is retained, which could influence pharmacokinetics .
- CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) Structure: Features a diphenylpyrazole instead of pyrrolidine-thiazole. Activity: Acts as a positive allosteric modulator of mGluR5, enhancing NMDA receptor-induced field potentials. The cyano group is critical for potency, but the phenylpyrazole system may confer higher lipophilicity compared to the pyrrolidine-thiazole scaffold .
Research Findings and Functional Comparisons
Bioactivity Profiles
- Target Compound: While direct data are absent, its cyano group likely improves metabolic stability and electron-withdrawing effects, enhancing receptor binding. The pyrrolidine-thiazole system may favor interactions with GPCRs or ion channels, similar to analogs in .
- CDPPB: Demonstrates neuroactive properties via mGluR5 modulation, suggesting that the target compound’s structural similarities (cyano-benzamide) could align with neurological applications .
Solubility and Pharmacokinetics
- The target compound’s pyrrolidine ring may enhance water solubility compared to purely aromatic analogs (e.g., CDPPB). However, the cyano group could reduce solubility relative to hydroxy-substituted derivatives (e.g., 4-hydroxy-N-(1,3-thiazol-2-yl)benzamide) .
Data Table: Key Comparisons
Biological Activity
3-Cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound features a benzamide core with a cyano group and a pyrrolidine ring substituted with a 1,3-thiazole moiety . The molecular formula is CHNO, and it possesses unique chemical properties that contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. The exact pathways are still under investigation, but preliminary studies suggest interactions that could influence cellular signaling pathways.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit antitumor properties . A study highlighted that thiazole-bearing compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, the IC values for certain thiazole derivatives were reported to be less than those of established chemotherapeutics like doxorubicin .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Compounds similar to this compound have shown promise in reducing seizure activity in animal models. This suggests potential therapeutic applications in epilepsy management.
Antibacterial Activity
The compound's structural components may also confer antibacterial properties. Similar compounds have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies and Research Findings
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the thiazole-pyrrolidine linkage and benzamide substitution. Key signals include:
- Thiazole protons: δ 7.2–7.5 ppm (aromatic).
- Pyrrolidine protons: δ 3.1–3.5 ppm (N-CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 339.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring; SHELX software is recommended for refinement .
How does this compound interact with biological targets, and what assays are used to evaluate its bioactivity?
Q. Advanced Research Focus
- Mechanistic Insights : The compound’s thiazole and benzamide moieties suggest kinase or GPCR binding. Computational docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets via hydrogen bonding (cyanobenzoyl group) and hydrophobic contacts (thiazole ring) .
- Assays :
- Kinase Inhibition : IC₅₀ determination using ADP-Glo™ assays against kinases like JAK2 or EGFR .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 or HepG2 cells .
Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine) .
What computational methods are employed to predict the compound’s binding modes and pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability using AMBER or GROMACS. Key parameters:
- ADMET Prediction : Tools like SwissADME estimate:
- Lipophilicity : LogP ~2.8 (moderate blood-brain barrier penetration).
- Metabolic Stability : CYP3A4-mediated oxidation predicted as the primary clearance pathway .
How can researchers resolve discrepancies in crystallographic data during structural analysis?
Q. Advanced Research Focus
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains in crystals grown from ethanol/water mixtures .
- Disordered Solvent Masking : Apply SQUEEZE in PLATON to exclude poorly resolved solvent molecules .
- Validation Tools : CheckR and CCDC’s Mercury ensure geometric accuracy (e.g., bond lengths within 0.02 Å of expected values) .
What strategies are recommended for modifying the compound’s structure to enhance potency while reducing toxicity?
Q. Advanced Research Focus
- SAR Studies :
- Prodrug Design : Mask the amide as a tert-butyl carbamate to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
